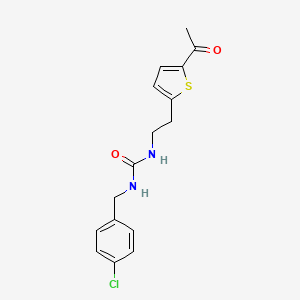
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea is a useful research compound. Its molecular formula is C16H17ClN2O2S and its molecular weight is 336.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea (CAS Number: 2034273-00-0) is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C16H17ClN2O2S, with a molecular weight of 336.8 g/mol. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The urea moiety is known to facilitate hydrogen bonding, which enhances binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation: It can act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction | |
| HeLa | 15.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest moderate effectiveness against Gram-positive bacteria, indicating potential use as an antimicrobial agent .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | Not effective |
Case Study 1: Synthesis and Evaluation
A study focused on the synthesis of various urea derivatives, including the target compound, highlighted its promising biological profile. The synthesized compound was evaluated for its cytotoxicity against several cancer cell lines, demonstrating significant activity comparable to established chemotherapeutics .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of related compounds revealed that modifications in the thiophene ring enhance biological activity. Substituents at specific positions were found to modulate the binding affinity and selectivity towards target proteins .
Propiedades
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-[(4-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-11(20)15-7-6-14(22-15)8-9-18-16(21)19-10-12-2-4-13(17)5-3-12/h2-7H,8-10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPCESRGSUKOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













